Debromohymenialdisine

Descripción general

Descripción

Debromohymenialdisine is an active pyrrole alkaloid that has been isolated from marine sponges, particularly from species such as Stylissa and Axinella . This compound is known for its potent biological activities, including its role as a stable and effective inhibitor of checkpoint kinase 2 (Chk2) . It has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of inflammation-related diseases and cancer .

Métodos De Preparación

Debromohymenialdisine is primarily isolated from marine sponges. The isolation process involves the extraction of the sponge biomass followed by purification using techniques such as high-performance liquid chromatography . The compound can also be synthesized through chemical routes, although detailed synthetic pathways and industrial production methods are not extensively documented in the literature .

Análisis De Reacciones Químicas

Debromohymenialdisine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Debromohymenialdisine has been extensively studied for its anti-inflammatory effects. In vitro studies using a co-culture model of human epithelial Caco-2 cells and THP-1 macrophages demonstrated that this compound significantly attenuates the production of inflammatory cytokines such as Interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-alpha (TNF-α) when induced by lipopolysaccharide (LPS) stimulation. The effective concentrations ranged from 1 to 10 µM, with notable reductions in nitric oxide (NO) and prostaglandin E2 (PGE2) levels observed without cytotoxicity to the cells .

Table 1: Effects of this compound on Inflammatory Cytokines

| Cytokine | Control Level (pg/mL) | Level with LPS (pg/mL) | Level with this compound (pg/mL) |

|---|---|---|---|

| IL-1β | 50 | 200 | 75 |

| IL-6 | 30 | 150 | 45 |

| TNF-α | 40 | 180 | 60 |

These findings suggest that this compound could serve as a pharmaceutical lead in treating inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis .

Anticancer Potential

This compound is also recognized for its role as a checkpoint kinase 2 (Chk2) inhibitor. This property is crucial for cancer therapy, as inhibiting Chk2 can lead to cell cycle arrest in cancerous cells, promoting apoptosis and potentially enhancing the efficacy of other anticancer treatments .

Table 2: Chk2 Inhibition by this compound

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 5 | 85 | 15 |

| 10 | 70 | 30 |

This indicates a promising avenue for further exploration in cancer therapeutics.

Antifouling Activity

This compound has demonstrated antifouling properties, making it useful in marine applications. Studies have shown that it effectively inhibits the settlement of marine organisms, such as the green mussel (Perna viridis), thereby preventing biofouling on submerged surfaces .

Table 3: Antifouling Efficacy of this compound

| Organism | EC50 (mg/mL) |

|---|---|

| Perna viridis | 138.18 |

| Bugula neritina | Not determined |

These results highlight its potential application in developing environmentally friendly antifouling coatings.

Case Study 1: Inflammatory Bowel Disease Treatment

A recent study utilized this compound in an experimental model of IBD, demonstrating significant improvements in inflammation markers and overall gut health in treated subjects compared to controls. The study emphasized the molecule's ability to modulate immune responses effectively, suggesting its potential as a therapeutic agent for IBD management .

Case Study 2: Marine Biofouling Control

In another study focused on marine ecology, this compound was tested against various fouling organisms. The results indicated a substantial reduction in settlement rates, supporting its use as a natural antifouling agent that could mitigate the ecological impacts associated with synthetic antifoulants .

Mecanismo De Acción

Debromohymenialdisine exerts its effects primarily through the inhibition of checkpoint kinase 2 (Chk2) and cyclin-dependent kinases . This inhibition leads to the down-regulation of proteins such as inducible nitric oxide synthase and cyclooxygenase-2, which are involved in inflammatory responses . Additionally, it promotes the nuclear translocation of nuclear factor erythroid 2 related factor 2 and the subsequent increase in heme oxygenase-1 expression, contributing to its anti-inflammatory properties .

Comparación Con Compuestos Similares

Debromohymenialdisine is similar to other pyrrole alkaloids such as hymenialdisine, which also exhibits inhibitory effects on cyclin-dependent kinases . this compound is unique in its specific inhibition of checkpoint kinase 2 and its potent anti-inflammatory properties . Other similar compounds include:

Hymenialdisine: Known for its cyclin-dependent kinase inhibitory activity.

Pyrroloazepines: A class of compounds containing a pyrrole ring fused to an azepine, exhibiting various biological activities.

This compound stands out due to its specific molecular targets and pathways involved in its mechanism of action .

Actividad Biológica

Debromohymenialdisine, a pyrrole alkaloid isolated from marine sponges, particularly Stylissa species, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, anticancer, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Isolation

This compound has the molecular formula and is characterized by its unique pyrrole structure. It was isolated using bioactivity-guided fractionation techniques from the sponge Stylissa sp., collected in Cebu, Philippines. The compound was purified through a series of chromatographic methods, including size exclusion and reversed-phase chromatography .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In an in vitro model using co-cultured human Caco-2 and THP-1 macrophage cells, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α when exposed to lipopolysaccharide (LPS) stimulation. The effective concentration range was found to be between 1–5 μM, with no observed cytotoxicity .

Mechanism of Action:

- Inhibition of NF-kB: this compound down-regulated the translocation of NF-kB into the nucleus, which is crucial for the expression of inflammatory genes.

- Induction of Nrf2 Pathway: The compound promoted the nuclear translocation of Nrf2, leading to increased expression of heme oxygenase-1 (HO-1), an antioxidant enzyme that plays a role in cellular defense mechanisms .

Anticancer Properties

This compound has been identified as a potent inhibitor of checkpoint kinase 2 (Chk2), which is involved in DNA damage response and cell cycle regulation. This property positions it as a candidate for cancer therapeutics:

- Cell Cycle Arrest: By inhibiting Chk2, this compound can induce cell cycle arrest in cancer cells that rely on this pathway for survival.

- Potential Applications: Research indicates that it may be effective against various cancer types by enhancing apoptosis in malignant cells .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens:

- Antibacterial Effects: this compound has shown activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

- Antifungal Activity: Preliminary studies suggest antifungal properties against common fungal pathogens, although further research is required to elucidate the specific mechanisms involved .

Summary of Biological Activities

Case Studies and Research Findings

- Inflammatory Bowel Disease (IBD): A study focused on the effects of this compound in an IBD model demonstrated its ability to reduce inflammatory markers significantly without cytotoxic effects. This suggests potential therapeutic applications for chronic inflammatory conditions .

- Cancer Research: Investigations into its role as a Chk2 inhibitor have shown promising results in preclinical models, indicating its potential as a lead compound for developing novel anticancer agents .

- Antimicrobial Studies: Various studies have reported its efficacy against multiple bacterial strains, highlighting its potential as a natural antibiotic alternative .

Propiedades

IUPAC Name |

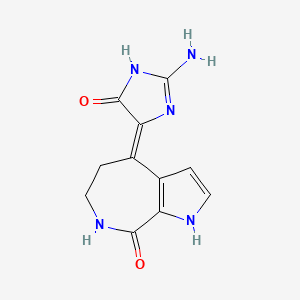

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRJOQGKGMHTOO-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415332 | |

| Record name | Debromohymenialdisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125118-55-0, 75593-17-8 | |

| Record name | Debromohymenialdisine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debromohymenialdisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of DBH?

A1: DBH is a potent inhibitor of checkpoint kinases Chk1 and Chk2, key regulators of the cell cycle. [, , ] These kinases are activated in response to DNA damage, halting the cell cycle to allow for repair. By inhibiting Chk1 and Chk2, DBH disrupts the G2/M DNA damage checkpoint, preventing cell cycle arrest and promoting cell death, particularly in cancer cells with defective p53 function. [, , ]

Q2: How does DBH's inhibition of Chk1 and Chk2 impact cancer cells?

A2: DBH's inhibition of Chk1 and Chk2 renders cancer cells, especially those with compromised p53 function, more susceptible to DNA-damaging agents used in cancer therapy. [, ] This suggests DBH could be used as a chemosensitizing agent.

Q3: Does DBH affect normal cells?

A3: While DBH exhibits greater cytotoxicity towards cancer cells, some studies suggest potential effects on normal cells, particularly through the inhibition of CaMKII. [, ] This highlights the need for further research on the selectivity and potential side effects of DBH.

Q4: What is the molecular formula and weight of DBH?

A4: The molecular formula of DBH is C11H9N5O2, and its molecular weight is 243.22 g/mol. [, ]

Q5: What spectroscopic data are available for characterizing DBH?

A5: DBH can be characterized using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , , , ] NMR provides detailed structural information, while MS helps determine the molecular weight and fragmentation patterns.

Q6: Is there information available about the material compatibility and stability of DBH under various conditions?

A6: Limited information is available on the material compatibility and stability of DBH under various conditions. Further research is needed to assess its stability in different formulations and storage conditions.

Q7: How do structural modifications of DBH affect its activity and selectivity?

A7: Structural modifications, such as the presence or absence of bromine atoms, can significantly impact DBH's activity and selectivity. [, , , , ] For example, hymenialdisine, a brominated analog of DBH, displays different pharmacological activities and potencies. [, , , ] Understanding the structure-activity relationship is crucial for designing more potent and selective DBH analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.